molecular formula C8H14Cl2Ni2-2 B576906 Methallylnickel chloride dimer CAS No. 12145-60-7

Methallylnickel chloride dimer

Cat. No.: B576906
CAS No.: 12145-60-7
M. Wt: 298.487
InChI Key: OAFZHGSCUNHUFV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methallylnickel chloride dimer is an organometallic compound with the empirical formula ( \text{C}8\text{H}{14}\text{Cl}_2\text{Ni}_2 ). It is a nickel complex that features methallyl ligands and chloride ions. This compound is known for its air sensitivity and is often used in various catalytic processes due to its unique properties.

Chemical Reactions Analysis

Types of Reactions: Methallylnickel chloride dimer undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methallylnickel chloride dimer is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of methallylnickel chloride dimer involves the coordination of methallyl ligands to the nickel center, which facilitates various catalytic processes. The compound can undergo oxidative addition, reductive elimination, and transmetalation reactions, making it a versatile catalyst in organic synthesis .

Comparison with Similar Compounds

Uniqueness: Methallylnickel chloride dimer is unique due to its methallyl ligands, which provide distinct reactivity and stability compared to other nickel complexes. Its ability to participate in a wide range of catalytic processes makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

chloronickel;2-methanidylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H7.2ClH.2Ni/c2*1-4(2)3;;;;/h2*1-2H2,3H3;2*1H;;/q2*-1;;;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFZHGSCUNHUFV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)[CH2-].CC(=C)[CH2-].Cl[Ni].Cl[Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2Ni2-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601047762
Record name Methallylnickel chloride dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601047762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12145-60-7
Record name Methallylnickel chloride dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601047762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the role of Methallylnickel chloride dimer in the synthesis of N-Arylcyano-β-diketiminate Methallyl Nickel Complexes?

A1: this compound serves as the source of the methallyl nickel moiety in the synthesis of the N-Arylcyano-β-diketiminate Methallyl Nickel Complexes []. The reaction involves the deprotonated N-Arylcyano-β-diketiminate ligands reacting with the dimer, replacing the chloride ligands and forming the desired complexes []. Reference:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.